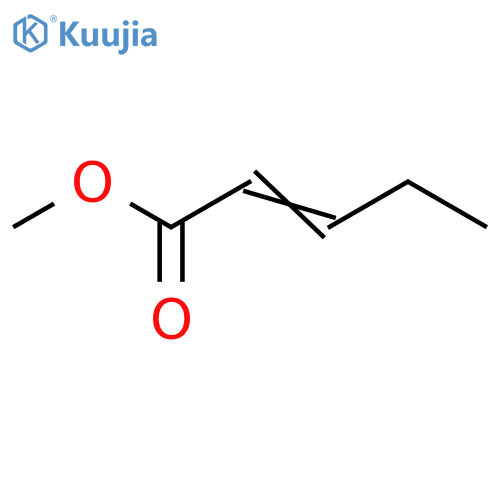

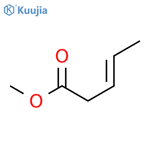

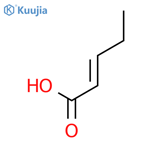

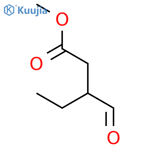

Highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene

,

Chemical Science,

2010,

1(6),

723-730